molecular formula C13H19N B14403355 4-Cyclopentyl-N-ethylaniline CAS No. 85603-06-1

4-Cyclopentyl-N-ethylaniline

Cat. No.: B14403355
CAS No.: 85603-06-1
M. Wt: 189.30 g/mol
InChI Key: UTKPITAMVKMERN-UHFFFAOYSA-N
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Description

4-Cyclopentyl-N-ethylaniline is an organic compound classified as an amine It consists of a cyclopentyl group attached to the nitrogen atom of an aniline structure, with an ethyl group also bonded to the nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyclopentyl-N-ethylaniline can be synthesized through several methods. One common approach involves the reduction of an amide with lithium aluminum hydride (LiAlH₄) to produce the desired amine . Another method includes the nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry . Additionally, modern transition-metal-catalyzed processes have been developed to improve the efficiency and yield of the synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-N-ethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic ring.

Scientific Research Applications

4-Cyclopentyl-N-ethylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-N-ethylaniline involves its interaction with specific molecular targets and pathways. As an amine, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-ethylaniline: Similar structure but lacks the cyclopentyl group.

    Cyclopentylamine: Contains the cyclopentyl group but lacks the ethyl group on the nitrogen.

    N-methylaniline: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

4-Cyclopentyl-N-ethylaniline is unique due to the presence of both the cyclopentyl and ethyl groups attached to the nitrogen atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

85603-06-1

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

4-cyclopentyl-N-ethylaniline

InChI

InChI=1S/C13H19N/c1-2-14-13-9-7-12(8-10-13)11-5-3-4-6-11/h7-11,14H,2-6H2,1H3

InChI Key

UTKPITAMVKMERN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)C2CCCC2

Origin of Product

United States

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